4-(Trifluoromethyl)piperidin-1-amine
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Overview
Description
4-(Trifluoromethyl)piperidin-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)piperidin-1-amine typically involves the introduction of a trifluoromethyl group to a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyl iodide in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are utilized to optimize the production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under mild conditions.
Major Products: The major products formed from these reactions include various substituted piperidines and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-(Trifluoromethyl)piperidin-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery.
Industry: The compound is utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)piperidin-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective modulator of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Piperidine: A basic structure without the trifluoromethyl group.
4-Methylpiperidine: Similar structure with a methyl group instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine: A related compound with a pyridine ring instead of a piperidine ring.
Uniqueness: 4-(Trifluoromethyl)piperidin-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H11F3N2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)piperidin-1-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-1-3-11(10)4-2-5/h5H,1-4,10H2 |
InChI Key |
KJRMCAKVXUCFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)N |
Origin of Product |
United States |
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